molecular formula C8H16ClNO2 B2588648 [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride CAS No. 2490322-70-6

[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride

Cat. No.: B2588648
CAS No.: 2490322-70-6
M. Wt: 193.67
InChI Key: DXFYWYSDFCYIFG-WLYNEOFISA-N
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Description

[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride is a compound that combines a hexahydro-pyrano-pyrrol core structure with a methanol group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride typically involves multiple steps:

  • Starting Materials: : Precursors such as pyrrol and suitable alcohol derivatives.

  • Formation of Pyrano-pyrrol Core: : Utilizing cyclization reactions under specific conditions involving catalysts or reagents to form the hexahydro-pyrano-pyrrol core.

  • Attachment of Methanol Group: : Introduction of the methanol moiety via reduction or substitution reactions.

  • Formation of Hydrochloride Salt: : Conversion of the final product into its hydrochloride form through reaction with hydrochloric acid.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity:

  • Catalysis: : Employing advanced catalysts to enhance reaction rates.

  • Optimized Conditions: : Temperature and pressure conditions tailored to maximize the efficiency of each step.

  • Purification: : Techniques like crystallization and chromatography are used to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Potential transformation of the methanol group to a carbonyl group.

  • Reduction: : Conversion of any intermediate carbonyl groups back to alcohols.

  • Substitution: : Replacement of functional groups within the pyrano-pyrrol structure under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

  • Reduction: : Employing reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilizing halogenated compounds and base catalysts to facilitate substitution reactions.

Major Products

  • Oxidation Products: : Formation of aldehydes or ketones from the methanol group.

  • Reduction Products: : Reversion to alcohols or formation of fully reduced compounds.

  • Substitution Products: : Derivatives with varying functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Acting as a ligand or catalyst in certain reactions.

Biology

  • Biochemical Probes: : Employed in the study of biological pathways and mechanisms.

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, aiding in biochemical research.

Medicine

  • Pharmacology: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Drug Development: : Basis for the development of new pharmaceutical agents.

Industry

  • Material Science: : Utilized in the synthesis of advanced materials with unique properties.

  • Agriculture: : Potential use in the development of agrochemicals.

Mechanism of Action

Effects

The compound exerts its effects through interactions at the molecular level:

  • Binding to Targets: : Binding to specific molecular targets such as enzymes or receptors.

  • Pathway Modulation: : Influencing biochemical pathways, potentially altering cellular processes.

Molecular Targets and Pathways

  • Enzymes: : Inhibition or modulation of enzyme activity.

  • Receptors: : Interaction with receptors, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • [(4R,7aR)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4-yl]methanol

  • (3S,4S)-3,4-dihydroxy-5,6-dihydro-2H-pyrano[2,3-c]pyrrol

Uniqueness

  • Structural Differences: : Unique arrangement of atoms and functional groups compared to similar compounds.

  • Reactivity: : Distinct chemical reactivity and stability profiles.

  • Applications: : Broader range of applications due to its unique properties and versatility.

This detailed article provides comprehensive insight into [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride, covering its preparation, reactions, applications, and uniqueness compared to similar compounds. The uniqueness of this compound lies in its structural features and the diverse range of reactions and applications it supports.

Properties

IUPAC Name

[(4aS,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-6-8-2-1-3-11-7(8)4-9-5-8;/h7,9-10H,1-6H2;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFYWYSDFCYIFG-WLYNEOFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCC2OC1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(CNC[C@H]2OC1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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